4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide
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Overview
Description
“4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide” is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the phenyl and methyl groups on the quinazoline core through electrophilic aromatic substitution.
Amidation: Coupling of the quinazoline derivative with o-toluidine to form the final benzamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the quinazoline ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield benzoic acid derivatives, while reduction of the quinazoline ring could produce tetrahydroquinazoline derivatives.
Scientific Research Applications
“4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide” may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of “4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinazoline Derivatives: These compounds share the quinazoline core and have similar biological activities.
Benzamide Derivatives: Compounds with the benzamide moiety are often studied for their therapeutic potential.
Uniqueness
“4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide” is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other quinazoline or benzamide derivatives.
Properties
IUPAC Name |
N-(2-methylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O/c1-19-12-17-26-24(18-19)27(21-9-4-3-5-10-21)33-29(32-26)30-23-15-13-22(14-16-23)28(34)31-25-11-7-6-8-20(25)2/h3-18H,1-2H3,(H,31,34)(H,30,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZDVAYRXYNUPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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